2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide
Description
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClFN3O/c1-21-14-8-3-2-5-10(14)13(20-21)9-19-16(22)15-11(17)6-4-7-12(15)18/h4,6-7H,2-3,5,8-9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSYYXCSSLZJGIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)C3=C(C=CC=C3Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide typically involves multiple steps. One common method involves the initial formation of the indazole moiety, followed by the introduction of the benzamide group. The reaction conditions often require the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and reaction time. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted benzamides.
Scientific Research Applications
2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized by comparing it to analogous molecules from recent literature. Below is a detailed analysis supported by a comparative data table.
Table 1: Structural and Functional Comparison
Structural Motifs and Electronic Effects
- Benzamide vs. Benzoylthiourea (L2): The target compound’s amide group differs from L2’s thiourea moiety, altering hydrogen-bonding capacity and electronic distribution.
- Halogenation Patterns: The target’s 2-chloro-6-fluoro substitution contrasts with L2’s 3-fluoro-benzyl group. Ortho-substituents (e.g., 2-Cl in the target) are known to increase steric bulk and reduce rotational freedom, which could limit interactions in catalytic pockets compared to meta-substituted analogs like L2 .
Core Structure and Physicochemical Properties
- Tetrahydroindazole vs. Benzodithiazine (Compound 17): The target’s tetrahydroindazole core is semi-rigid, balancing conformational flexibility and stability. In contrast, Compound 17’s benzodithiazine ring (with sulfone and cyano groups) exhibits high thermal stability (decomposition at 314–315°C) and distinct IR signatures (e.g., ν(C≡N) at 2235 cm⁻¹) . The target’s lack of polar groups (e.g., CN or SO₂) may reduce its solubility in polar solvents compared to Compound 15.
Catalytic and Functional Implications
- For example, L2’s 2-chloro substitution on the benzamide may facilitate oxidative addition with palladium catalysts, whereas the target’s additional fluoro group could alter electron density at the reaction center .
Research Findings and Implications
Spectroscopic Characterization:
Both the target and analogs (e.g., L2, Compound 17) rely on NMR and IR for structural validation. The target’s 1H-NMR would likely show distinct signals for the tetrahydroindazole’s methyl group (δ ~3.6–3.7 ppm) and aromatic protons, similar to L2’s thiourea-associated peaks (δ 3.69 ppm for N-CH₃) .- Thermal and Solubility Trends: Compound 17’s high melting point (314–315°C) underscores the impact of sulfone and cyano groups on thermal stability.
Biological Activity
The compound 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide is an indazole derivative that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy in different assays, and structure-activity relationships (SAR).
The compound primarily functions as a kinase inhibitor, targeting specific pathways involved in tumor growth and proliferation. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, a process crucial for regulating cellular functions. Inhibiting these enzymes can disrupt signaling pathways that promote cancer cell survival and proliferation.
Key Findings from Research
- Kinase Inhibition : The compound has shown promising results as an inhibitor of various receptor tyrosine kinases (RTKs), which are often dysregulated in cancers. For instance, it has been reported to inhibit fibroblast growth factor receptors (FGFRs) with IC50 values indicating strong potency:
- Antitumor Activity : In vivo studies have demonstrated that the compound exhibits antitumor effects in models of BRAFV600-mutant melanoma, highlighting its potential clinical relevance .
- Selectivity and Efficacy : The compound's selectivity towards specific kinases has been evaluated through various assays, revealing that it maintains a favorable profile compared to other known inhibitors .
Structure-Activity Relationships (SAR)
The SAR analysis indicates that modifications to the indazole scaffold significantly affect the biological activity of the derivatives:
- Substituents at the 4-position and 6-position of the indazole ring play a crucial role in enhancing inhibitory activities against target kinases.
- Derivatives with specific functional groups have been synthesized to optimize binding affinity and selectivity towards kinases involved in cancer progression .
Summary of Biological Activities
| Activity | IC50 Values (nM) | Remarks |
|---|---|---|
| FGFR1 Inhibition | < 4.1 | Potent enzymatic inhibition |
| FGFR2 Inhibition | 2.0 ± 0.8 | High selectivity |
| KG1 Cell Lines | 25.3 ± 4.6 | Effective against leukemia cells |
| SNU16 Cell Lines | 77.4 ± 6.2 | Active against gastric cancer |
| Antitumor Activity | N/A | Effective in BRAFV600-mutant melanoma |
Case Study 1: Antitumor Efficacy in Melanoma
A clinical trial assessed the efficacy of the compound in patients with BRAFV600-mutant melanoma. Results indicated significant tumor reduction in a subset of patients treated with high doses (up to 400 mg twice daily), showcasing its potential as a therapeutic agent .
Case Study 2: Kinase Selectivity Profile
In a comparative study involving multiple kinase inhibitors, this compound exhibited superior selectivity for FGFRs over other RTKs, suggesting lower off-target effects and potentially fewer side effects .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-chloro-6-fluoro-N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]benzamide?
- Methodology : Synthesis typically involves multi-step organic reactions, including:
- Amide bond formation between 2-chloro-6-fluorobenzoic acid derivatives and the indazole-methylamine moiety under coupling agents like EDCI/HOBt.
- Functional group protection/deprotection (e.g., using Boc or Fmoc groups) to ensure regioselectivity .
- Purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC and NMR .
Q. How is the molecular structure of this compound validated in academic research?
- Techniques :
- X-ray crystallography (using SHELX or WinGX software for refinement) to resolve the 3D arrangement of the indazole and benzamide moieties .
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and hydrogen bonding patterns .
- High-resolution mass spectrometry (HRMS) for precise molecular weight confirmation .
Advanced Research Questions
Q. How can researchers design experiments to analyze the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Experimental Design :
- In vitro binding assays : Use fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity (Kd) .
- Molecular docking simulations : Employ software like AutoDock Vina to predict binding poses, guided by crystallographic data .
- Structure-activity relationship (SAR) studies : Synthesize derivatives with modifications to the chloro-fluoro or indazole groups to assess pharmacophore contributions .
- Challenges : Distinguishing specific binding from nonspecific interactions requires control experiments with scrambled peptide targets .
Q. What methodologies resolve contradictions in stability or reactivity data under varying experimental conditions?
- Approach :
- Forced degradation studies : Expose the compound to heat, light, or acidic/basic conditions, then analyze degradation products via LC-MS .
- Kinetic analysis : Use Arrhenius plots to model degradation rates and identify dominant pathways (e.g., hydrolysis of the amide bond) .
- Case Study : Discrepancies in thermal stability data may arise from polymorphic forms; differential scanning calorimetry (DSC) can identify phase transitions .
Q. How can environmental fate studies be structured to evaluate the compound’s ecological impact?
- Framework :
- Partitioning studies : Measure log P (octanol-water) to predict bioaccumulation potential .
- Abiotic degradation : Assess hydrolysis/photolysis rates under simulated environmental conditions (pH, UV exposure) .
- Biotic degradation : Use microbial consortia from soil/water samples to track metabolite formation via GC-MS .
- Data Integration : Cross-reference results with predictive models like EPI Suite to validate experimental findings .
Critical Analysis of Evidence
- Structural Refinement : SHELX remains the gold standard for crystallographic refinement, but modern alternatives like OLEX2 may offer improved GUI features .
- Synthetic Reproducibility : Variations in yields (e.g., 70–85%) highlight the need for strict control of stoichiometry and catalyst load .
- Biological Assays : Fluorine’s electron-withdrawing effects may enhance binding affinity but require validation via isothermal titration calorimetry (ITC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
